3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14993925
InChI: InChI=1S/C24H27FN4O2/c25-19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(30)8-2-1-5-13-29-18-26-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18H,1-2,5,8,13-17H2
SMILES:
Molecular Formula: C24H27FN4O2
Molecular Weight: 422.5 g/mol

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

CAS No.:

Cat. No.: VC14993925

Molecular Formula: C24H27FN4O2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone -

Specification

Molecular Formula C24H27FN4O2
Molecular Weight 422.5 g/mol
IUPAC Name 3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one
Standard InChI InChI=1S/C24H27FN4O2/c25-19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(30)8-2-1-5-13-29-18-26-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18H,1-2,5,8,13-17H2
Standard InChI Key RCBCBGROZVFDHZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Introduction

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound featuring a quinazolinone core, a piperazine ring substituted with a fluorophenyl group, and a hexyl chain. This structural framework contributes to its potential biological activity and chemical reactivity. The compound's molecular weight is approximately 549.7 g/mol, indicating a substantial molecular size that could influence its pharmacokinetic properties.

Structural Features and Biological Activities

The quinazolinone scaffold is known for its diverse biological activities, including anticancer, antibacterial, antitubercular, antifungal, anti-HIV, anticonvulsant, anti-inflammatory, and analgesic properties . The presence of a fluorophenyl group on the piperazine ring may enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with specific targets.

Structural ComponentBiological Significance
Quinazolinone CoreDiverse biological activities, including anticancer and antibacterial
Piperazine RingContributes to interaction with biological targets
Fluorophenyl GroupEnhances lipophilicity and biological activity
Hexyl ChainInfluences solubility and membrane permeability

Synthesis and Chemical Reactions

The synthesis of 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves multi-step organic reactions. These processes typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the progress and confirming the structure of intermediates and final products.

Potential Applications

Given its structural complexity and potential biological activities, this compound could be explored in various research and industrial applications. Quinazolinone derivatives have been investigated for their antibacterial properties, making them promising leads for new antibiotic development . Additionally, the presence of a fluorophenyl group may enhance interactions with specific biological targets, potentially leading to applications in medicinal chemistry.

Potential ApplicationRationale
Medicinal ChemistryPotential interactions with biological targets
Antibacterial AgentsQuinazolinone scaffold known for antibacterial activity
Central Nervous System DisordersPossible interaction with CNS-related targets

Interaction Studies and Biological Targets

Interaction studies involving 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone focus on its ability to bind to various biological targets. These targets may include enzymes or receptors associated with central nervous system disorders or other therapeutic areas. Further in vitro and in vivo studies are necessary to elucidate these interactions and determine the compound's efficacy and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone. For example, GLX481304 and PPZ2 exhibit distinct biological activities due to their unique structural features. The specific combination of functional groups in 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone confers unique chemical reactivity and biological activity, making it a valuable candidate for further investigation.

Compound NameStructure FeaturesBiological Activity
GLX481304Triazine-diamino derivativeInhibits NOX2 and NOX4 enzymes
PPZ2Piperazine derivativeSelective activation of TRPC channels
3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinoneQuinazolinone core with fluorophenyl-piperazinePotential medicinal applications

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